Hex-3-en-1-yl 2-hydroxypropanoate
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Overview
Description
cis-3-Hexenyl lactate: is an organic compound with the molecular formula C9H16O3 . . This compound is characterized by its fruity-green odor and is commonly found in brandy and grapes .
Preparation Methods
Synthetic Routes and Reaction Conditions: cis-3-Hexenyl lactate can be synthesized through the reaction of hexenol with lactic acid ester. This reaction typically occurs under acidic conditions, with acid catalysis promoting a higher yield .
Industrial Production Methods: In industrial settings, the production of cis-3-Hexenyl lactate involves similar synthetic routes but on a larger scale. The process is optimized to ensure high purity and yield, often exceeding 98% .
Chemical Reactions Analysis
Types of Reactions: cis-3-Hexenyl lactate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids.
Reduction: This reaction can convert the ester group into an alcohol.
Substitution: This reaction can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and other functionalized compounds.
Scientific Research Applications
cis-3-Hexenyl lactate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in gas chromatography.
Biology: Studied for its role in plant signaling and defense mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the flavor and fragrance industry due to its pleasant odor.
Mechanism of Action
The mechanism of action of cis-3-Hexenyl lactate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a signaling molecule, influencing plant defense responses and other physiological processes . The exact molecular targets and pathways are still under investigation, but it is known to interact with specific receptors and enzymes.
Comparison with Similar Compounds
- cis-3-Hexenyl acetate
- cis-3-Hexenyl butyrate
- cis-3-Hexenyl isovalerate
Comparison: cis-3-Hexenyl lactate is unique due to its specific ester linkage and the presence of a hydroxyl group, which imparts distinct chemical and physical properties. Compared to similar compounds, it has a higher boiling point and a more complex odor profile .
Properties
Molecular Formula |
C9H16O3 |
---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
hex-3-enyl 2-hydroxypropanoate |
InChI |
InChI=1S/C9H16O3/c1-3-4-5-6-7-12-9(11)8(2)10/h4-5,8,10H,3,6-7H2,1-2H3 |
InChI Key |
NNLLMULULOBXBY-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCCOC(=O)C(C)O |
Origin of Product |
United States |
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